N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c27-18-10-9-13(11-16(18)21-25-17-7-3-4-8-19(17)31-21)24-20(28)12-26-22(29)14-5-1-2-6-15(14)23(26)30/h1-11,27H,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFYWFQGRYVXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the hydroxyphenyl group: This step involves the coupling of the benzo[d]thiazole intermediate with a hydroxyphenyl derivative, often through a Suzuki-Miyaura cross-coupling reaction.
Attachment of the isoindolinone structure: The final step involves the acylation of the hydroxyphenyl-benzo[d]thiazole intermediate with an isoindolinone derivative, typically using an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Halogenated or nitrated hydroxyphenyl derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide
- Structure : Replaces the 4-hydroxyphenyl group with a thioether-linked benzo[d]thiazole.
- Properties : The absence of the hydroxyl group reduces hydrogen-bonding capacity but enhances lipophilicity. Synthesized via refluxing phthalic anhydride with 2-(benzo[d]thiazol-2′-ylthio)acetohydrazide in acetic acid .
N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Structure : Substitutes the hydroxyphenyl with a biphenylyl-thiazol group.
- Properties : Increased steric bulk and π-conjugation enhance binding to hydrophobic pockets in enzymatic targets.
- Activity : Likely optimized for kinase inhibition due to the biphenyl group’s affinity for ATP-binding domains .
Derivatives with Modified Substituents
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Structure: Features a trifluoromethyl group on the benzo[d]thiazole and a pyrimidinone substituent.
- Properties : The electron-withdrawing CF₃ group enhances metabolic stability and target affinity.
- Activity : Identified as a CK1-specific inhibitor, highlighting the role of fluorine in improving pharmacokinetics .
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- Structure: Replaces dioxoisoindolin with a dihydroisoquinoline group.
- Activity: Exhibits dual MAO-B and BChE inhibition (IC₅₀ < 1 μM), suggesting that the dihydroisoquinoline moiety enhances cross-target engagement compared to the dioxoisoindolin variant .
Functional Group Impact on Physicochemical Properties
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and anti-cancer properties. This article synthesizes current research findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C20H15N3O2S
- Molecular Weight : 361.42 g/mol
- CAS Number : 202190-80-5
- PubChem ID : 135742005
Acetylcholinesterase Inhibition
One of the primary areas of research focuses on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.
- In vitro Studies : A study reported that compounds similar to this compound demonstrated significant AChE inhibitory activity with IC50 values around 2.7 µM for closely related structures .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This pathway suggests a potential for use in cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications to the molecular structure can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group at Position 4 | Enhances AChE inhibition |
| Benzo[d]thiazole Ring | Increases cytotoxicity against cancer cells |
| Dioxoisoindolin Group | Contributes to overall stability and bioactivity |
Neuroprotective Effects
A case study explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated that treatment with AChE inhibitors led to improved memory retention and reduced neuronal loss in animal models .
Antidiabetic Activity
Another study evaluated a related compound's effect on diabetes management. The compound demonstrated significant inhibition of alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism. The findings suggest potential applications in managing blood sugar levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
